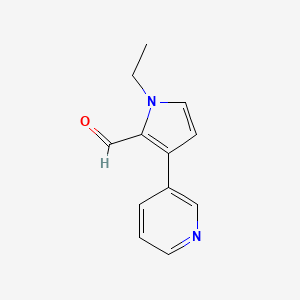

1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with an ethyl group at the 1-position, a pyridin-3-yl group at the 3-position, and a carbaldehyde functional group at the 2-position. Its molecular formula is C₁₂H₁₁N₂O (calculated based on structural analogs in and ).

Preparation Methods

The synthesis of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. These methods often employ automated systems to control reaction parameters and ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridinyl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted pyridinyl derivatives.

Scientific Research Applications

1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde with analogs differing in substituents, core structure, or functional groups.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Core Structure | Substituents/Functional Groups | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₁N₂O | Pyrrole | - 1-Ethyl - 3-Pyridin-3-yl - 2-Carbaldehyde |

Potential intermediate for bioactive molecules; structural versatility | [5,7,8] |

| 1-Ethyl-3-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | C₁₃H₁₂FNO | Pyrrole | - 1-Ethyl - 3-(3-Fluorophenyl) - 2-Carbaldehyde |

Enhanced lipophilicity due to fluorophenyl; solid (light yellow) | [7] |

| 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde | C₂₁H₁₅N₃O | Indole-pyridine hybrid | - Indole-pyridine backbone - 3-Carbaldehyde |

Biological activity (indole derivatives); bulky aromatic substituents | [2] |

| 4-Phenyl-3-(pyridin-3-yl)-3,4-dihydro-2,4-benzoxazepine-1,5-dione (IVB) | C₂₂H₁₅N₃O₃ | Benzoxazepine | - Pyridin-3-yl - Phenyl - 1,5-Dione |

Synthesized via Schiff base reaction; potential pharmacological relevance | [5] |

| 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | C₁₀H₉N₂O | Pyrrolopyridine | - 1-Ethyl - Fused pyrrole-pyridine core - 3-Carbaldehyde |

Structural rigidity; GHS-classified hazards (respiratory protection required) | [8] |

Substituent Effects on Reactivity and Properties

- Pyridin-3-yl vs. Fluorophenyl : Replacing the pyridin-3-yl group in the target compound with a 3-fluorophenyl group () introduces enhanced lipophilicity, which may improve membrane permeability in drug candidates. The electron-withdrawing fluorine atom could also alter electronic properties, affecting reactivity in nucleophilic additions or condensations .

- Indole derivatives are known for diverse biological activities, suggesting that the target compound’s pyridin-3-yl substituent may offer a balance between reactivity and bioactivity .

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

This compound features a pyrrole ring substituted with a pyridine moiety and an aldehyde group, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent .

- Antitubercular Activity : Pyrrole derivatives have shown promising results against Mycobacterium tuberculosis. Compounds designed with structural modifications similar to this compound exhibited minimal inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains .

- Antiproliferative Effects : Studies have demonstrated that pyrroloquinoline derivatives can induce apoptosis in cancer cells by affecting tubulin assembly and cell cycle progression. The most active derivatives were found to arrest cells in the G2/M phase, leading to mitochondrial depolarization and caspase activation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| FGFR Inhibition | FGFR1 | 7 nM | |

| Antitubercular Activity | M. tuberculosis | <0.016 μg/mL | |

| Antiproliferative Effects | Cancer Cell Lines | GI50 in nanomolar range |

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Cancer Cell Proliferation : A study on a similar pyrroloquinoline derivative showed significant inhibition of breast cancer cell proliferation (4T1 cells) with a concurrent induction of apoptosis. The mechanism involved disruption of cell migration and invasion pathways .

- Tuberculosis Treatment : In vitro evaluations revealed that pyrrole derivatives demonstrated effective inhibition against drug-resistant tuberculosis strains, suggesting their potential as new therapeutic agents in combating resistant infections .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-ethyl-3-pyridin-3-ylpyrrole-2-carbaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-2-14-7-5-11(12(14)9-15)10-4-3-6-13-8-10/h3-9H,2H2,1H3 |

InChI Key |

HEOPPNJFJKBQSA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=C1C=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.